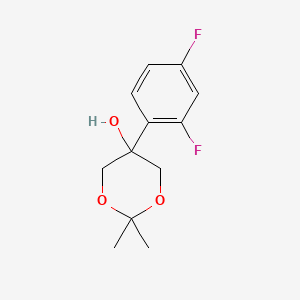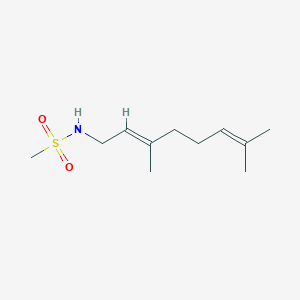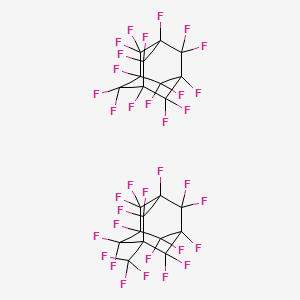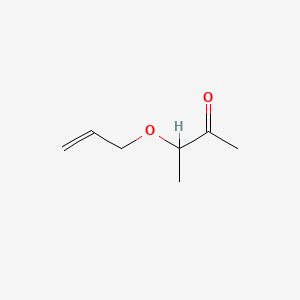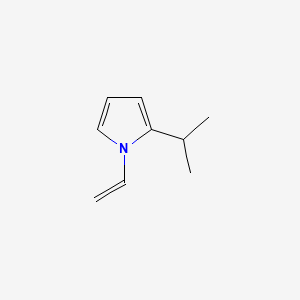
N-vinyl-2-isopropylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-vinyl-2-isopropylpyrrole is an organic compound characterized by a pyrrole ring substituted with a vinyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-vinyl-2-isopropylpyrrole typically involves the reaction of 2-isopropylpyrrole with acetylene in the presence of a base catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the vinylation process. The isopropyl group in the compound adopts a conformation with the CH3 group in an anti position to the vinyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-vinyl-2-isopropylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include pyrrole oxides, ethyl-substituted pyrroles, and various halogenated derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
N-vinyl-2-isopropylpyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of N-vinyl-2-isopropylpyrrole involves its interaction with molecular targets through its vinyl and isopropyl groups. The vinyl group can participate in polymerization reactions, forming long chains that can interact with various biological and chemical systems. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The pathways involved in its action include radical polymerization and coordination with metal catalysts .
Comparación Con Compuestos Similares
Similar Compounds
N-vinyl-2-cyclopropylpyrrole: Similar in structure but with a cyclopropyl group instead of an isopropyl group.
N-vinyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a pyrrole ring.
N-vinyl-2-methylpyrrole: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
N-vinyl-2-isopropylpyrrole is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other similar compounds. This uniqueness influences its reactivity, making it suitable for specific applications in polymer chemistry and materials science .
Propiedades
Fórmula molecular |
C9H13N |
|---|---|
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
1-ethenyl-2-propan-2-ylpyrrole |
InChI |
InChI=1S/C9H13N/c1-4-10-7-5-6-9(10)8(2)3/h4-8H,1H2,2-3H3 |
Clave InChI |
WMGJTUTVLDPVRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CN1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


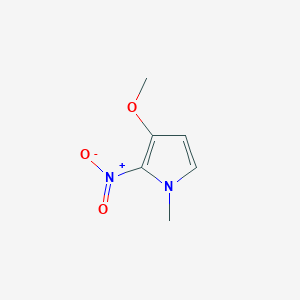
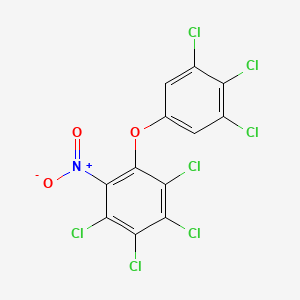
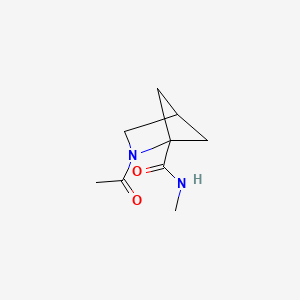
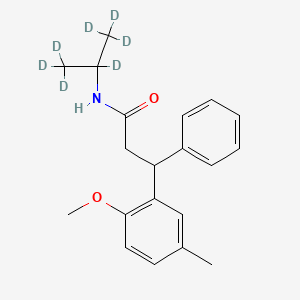
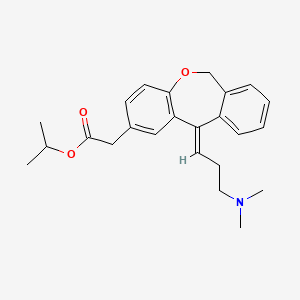
![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)
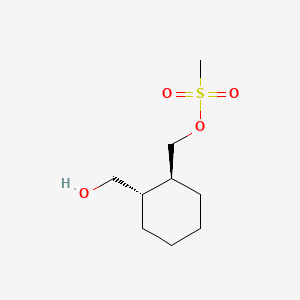
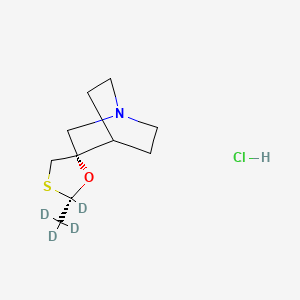
![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
